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Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

Cat. No.: B11848081
CAS No.: 55408-49-6
M. Wt: 280.3 g/mol
InChI Key: XAFVICNFTRNVKE-UHFFFAOYSA-N
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Description

Contextualization of Extended Quinoxaline (B1680401) Systems in Organic Materials Science

Quinoxaline derivatives, characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring, form the fundamental building blocks of a diverse family of heterocyclic compounds. When these basic quinoxaline units are fused with additional aromatic rings, they form "extended" quinoxaline systems. This extension of the π-conjugated framework has profound effects on the material's electronic and photophysical properties, making them highly attractive for various applications in organic electronics. beilstein-journals.org

The inherent electron-deficient nature of the pyrazine ring within the quinoxaline moiety imparts these materials with excellent electron-accepting capabilities. nih.gov This characteristic is crucial for the development of n-type organic semiconductors, which are essential for the fabrication of complementary circuits and for improving the efficiency of organic photovoltaic (OPV) devices. In recent years, quinoxaline-based materials have been successfully incorporated into a variety of organic electronic devices:

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of extended quinoxalines facilitates strong intermolecular π-π stacking, which is conducive to efficient charge transport. This has led to their use as the active semiconductor layer in OFETs, demonstrating promising electron mobilities. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The tunable energy levels of extended quinoxaline derivatives make them suitable for use as electron-transporting or emissive layers in OLEDs. By modifying the molecular structure, the emission color can be fine-tuned, opening up possibilities for new display technologies. rsc.org

Organic Solar Cells (OSCs): In the realm of solar energy, extended quinoxalines are being explored as non-fullerene acceptors. Their strong light absorption in the visible and near-infrared regions, coupled with their electron-accepting properties, makes them ideal partners for donor polymers in bulk heterojunction solar cells. nih.govnih.gov

The versatility of quinoxaline chemistry allows for the strategic modification of their molecular structure. The introduction of different substituent groups can be used to fine-tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their solubility and solid-state packing. nih.gov This high degree of tunability is a key advantage of extended quinoxaline systems, enabling chemists to design and synthesize materials with optimized properties for specific device applications.

Significance of Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile as a Key Electron Acceptor in π-Conjugated Architectures

Within the broader family of extended quinoxaline systems, this compound stands out as a molecule of significant interest. This compound features a central quinoxaline core fused with two additional benzene rings, forming the dibenzo[f,h]quinoxaline (B1580581) structure. The further incorporation of two cyano (-CN) groups at the 2 and 3 positions of the pyrazine ring dramatically enhances the electron-accepting character of the molecule.

The strong electron-withdrawing nature of the dicarbonitrile substitution significantly lowers the LUMO energy level of the molecule. beilstein-journals.org This is a critical attribute for an electron acceptor in π-conjugated architectures, as it facilitates efficient electron transfer from a corresponding donor material. This property is particularly valuable in the design of charge-transfer complexes, which are fundamental to the operation of many organic electronic devices.

While comprehensive research dedicated solely to the synthesis and application of this compound is limited in publicly available literature, its structural motifs are present in more complex molecules that have been investigated for their electronic properties. The dibenzo[f,h]quinoxaline core provides a rigid and planar framework that promotes intermolecular interactions and charge transport. rsc.orgresearchgate.net

The fundamental properties of this compound, as detailed in chemical databases, provide a foundation for its potential applications.

PropertyValue
Molecular Formula C₁₈H₈N₄
Molecular Weight 280.28 g/mol
IUPAC Name This compound
CAS Number 55408-49-6

Data sourced from PubChem CID 143273. nih.gov

The dicarbonitrile functionalization is a well-established strategy for designing high-performance electron acceptors. The cyano groups contribute to the electron-deficient nature of the π-system and can also influence the material's solid-state organization. Although detailed experimental data on the electronic properties and device performance of this compound are not extensively reported, its molecular structure strongly suggests its potential as a key building block for advanced organic electronic materials. Further dedicated research into this specific compound is warranted to fully elucidate its capabilities and unlock its potential in next-generation organic electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8N4 B11848081 Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile CAS No. 55408-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55408-49-6

Molecular Formula

C18H8N4

Molecular Weight

280.3 g/mol

IUPAC Name

phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C18H8N4/c19-9-15-16(10-20)22-18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(18)21-15/h1-8H

InChI Key

XAFVICNFTRNVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=C(N=C24)C#N)C#N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthetic Approaches to Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile

The direct synthesis of this compound is most effectively achieved through condensation reactions, a cornerstone of quinoxaline (B1680401) chemistry.

The classical and most direct route to forming the quinoxaline ring system involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. mtieat.orgsapub.org For the synthesis of this compound, this translates to the reaction between phenanthrene-9,10-dione (also known as phenanthrenequinone) and 2,3-diaminobutanedinitrile (more commonly known as diaminomaleonitrile).

This reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the condensation and subsequent cyclization. The general mechanism involves the initial formation of a diimine intermediate, which then undergoes an intramolecular cyclization and aromatization to yield the final dibenzo[f,h]quinoxaline (B1580581) core. A related synthesis of 6-hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrile has been reported from the reaction of diaminomaleonitrile with 2-hydroxy-1,4-naphthoquinone in acetic acid at room temperature, highlighting the utility of diaminomaleonitrile in forming dicarbonitrile-substituted quinoxalines. sapub.org

Reactant 1Reactant 2ProductReaction Type
Phenanthrene-9,10-dione2,3-DiaminobutanedinitrileThis compoundCondensation
2-Hydroxy-1,4-naphthoquinone2,3-Diaminobutanedinitrile6-Hydroxy-benzo[f]quinoxaline-2,3-dicarbonitrileCondensation

Cyclocondensation reactions are a broader class of reactions that encompass the formation of the dibenzo[f,h]quinoxaline core. These strategies often involve the in-situ generation of one of the reactive partners or the use of alternative starting materials that lead to the desired 1,2-dicarbonyl and 1,2-diamine moieties. The synthesis of dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) from the reaction of pyridine-2,3-diamines and phenanthrene-9,10-dione demonstrates a similar cyclocondensation approach to a related polycyclic system. researchgate.net

These reactions are valued for their efficiency and the ability to construct complex heterocyclic systems in a single step. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Synthesis of this compound Derivatives

To tailor the properties of this compound for specific applications, the peripheral functionalization of the aromatic core is essential.

Halogenation of the dibenzo[f,h]quinoxaline core provides valuable intermediates for further synthetic transformations, particularly cross-coupling reactions. While direct halogenation of the parent dicarbonitrile compound is not extensively documented, methodologies for halogenating related quinoline and dibenzo[f,h]quinoxaline systems can be applied. For instance, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been achieved using trihaloisocyanuric acid. nih.gov Furthermore, the direct C1-H bond chlorination of 4-aryl pyrrolo[1,2-a]quinoxalines has been developed using N-chlorosuccinimide (NCS). researchgate.net These methods suggest that direct halogenation of the this compound core is feasible, likely at the less sterically hindered positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of functional groups onto aromatic rings. wikipedia.org The Buchwald-Hartwig amination, specifically, is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, which is crucial for integrating electron-donating amine groups into the dibenzo[f,h]quinoxaline framework. wikipedia.org

This reaction typically involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. The choice of phosphine ligand is critical for the success of the reaction. While direct application on this compound is not widely reported, the Buchwald-Hartwig amination has been successfully applied to other complex heterocyclic systems, such as the synthesis of 2- or 4-[(substituted)phenyl]amino-13α-estrone derivatives under microwave irradiation. mdpi.com This suggests that halogenated derivatives of this compound would be excellent substrates for introducing various donor moieties.

Reaction TypeSubstrateReagentCatalyst SystemProduct Type
Buchwald-Hartwig AminationHalogenated this compoundPrimary/Secondary AminePalladium catalyst with phosphine ligandAmino-functionalized derivative

Advanced Synthetic Protocols for Related Quinoxaline-Based Polycycles

The development of novel synthetic methodologies continues to expand the library of accessible quinoxaline-based polycyclic compounds. Visible-light photoredox catalysis has emerged as a mild and efficient method for preparing highly functionalized pyrrolo[1,2-a]quinoxalines. nih.gov This approach involves a decarboxylative radical coupling and demonstrates excellent functional group compatibility.

Furthermore, microwave-assisted synthesis has been shown to accelerate the formation of quinoxaline derivatives, often leading to higher yields in shorter reaction times. mdpi.comnih.gov For instance, the microwave-assisted reaction of 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles with benzene-1,2-diamines provides a high-yielding route to quinoxalines. mdpi.comnih.gov These advanced protocols offer powerful alternatives to traditional synthetic methods and enable the construction of complex, functionalized polycyclic quinoxaline systems.

Intramolecular Cyclization via Direct Transition Metal-Free C–H Functionalization

A significant advancement in the synthesis of complex heterocyclic systems is the use of intramolecular cyclization through direct C–H functionalization, which avoids the need for pre-functionalized starting materials. This transition metal-free approach offers a more atom-economical and sustainable route. Research has demonstrated the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines using this methodology. acs.orgacs.org This process represents a powerful strategy for creating the rigid, polycyclic dibenzo[f,h]quinoxaline framework. acs.org

The reaction proceeds by forming a new heterocyclic ring through the creation of a C-C bond directly from two C-H bonds, typically facilitated by a strong base and an oxidizing agent under thermal conditions. This method is noted for its efficiency in building complex polycyclic aromatic systems.

Table 1: Conditions for Transition Metal-Free Intramolecular C–H Functionalization

Starting Material PrecursorReagent/ConditionsProduct TypeKey Feature
Substituted furazano[3,4-b]quinoxalinesBase (e.g., t-BuOK), OxidantDibenzo[f,h]furazano[3,4-b]quinoxalinesDirect C-H/C-H coupling

This table summarizes a representative transformation for a closely related scaffold, illustrating the principles of the methodology.

Oxidative Coupling Reactions in Quinoxaline Scaffold Construction

Oxidative coupling reactions are a cornerstone in the synthesis of the quinoxaline scaffold. These reactions typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent, followed by an oxidation step to form the aromatic quinoxaline ring. Various oxidants and reaction conditions have been developed to facilitate this transformation efficiently.

A visible-light-mediated, metal-free approach has been developed for the synthesis of quinoxalines from o-phenylenediamine and benzoylacetonitrile, proceeding through a single electron-transfer and oxidative coupling strategy. nih.gov This method is advantageous for its mild reaction conditions at room temperature. nih.gov Another efficient one-pot strategy involves the oxidative cyclization of α-halo ketones and o-phenylenediamine in water at 80 °C, which notably does not require any catalyst or co-catalyst. nih.gov

Table 2: Examples of Oxidative Coupling Reactions for Quinoxaline Synthesis

ReactantsCatalyst/OxidantSolventTemperatureProductReference
o-phenylenediamine, EpoxidesBi (5 mol %)DMSON/ATetrahydroquinoxaline derivatives sapub.org
o-phenylenediamine, α-halo ketonesNoneWater80 °CSubstituted quinoxalines nih.gov
o-phenylenediamine, BenzoylacetonitrileVisible light, O₂N/ARoom TempSubstituted quinoxalines nih.gov

This table presents various methods for the synthesis of the general quinoxaline scaffold through oxidative coupling.

Application of Catalytic Systems in Quinoxaline Synthesis (e.g., Ionic Liquids, Bismuth-Catalysis)

The search for greener and more efficient synthetic protocols has led to the exploration of novel catalytic systems. Ionic liquids and bismuth-based catalysts have emerged as effective and often recyclable alternatives to traditional catalysts in quinoxaline synthesis.

Bismuth-Catalysis: Bismuth compounds are attractive catalysts due to their low cost, low toxicity, and stability. Bismuth-catalyzed oxidative coupling of epoxides and ene-1,2-diamines has been shown to produce tetrahydroquinoxaline derivatives. sapub.org This method utilizes 5 mol% of bismuth as a catalyst in DMSO, highlighting an efficient use of the metal. sapub.org

Ionic Liquids: Ionic liquids (ILs) have been employed as both solvents and catalysts in organic synthesis, offering benefits such as thermal stability, low vapor pressure, and recyclability. oiccpress.com They can enhance reaction rates and selectivity. A highly efficient and reusable supported acidic ionic liquid has been used for the selective synthesis of mono- and bis-4,5-dihydropyrrolo[1,2-a]quinoxalines in water. researchgate.net This method is noted for its mild conditions, use of a green solvent, and short reaction times. researchgate.net The unique properties of ionic liquids can facilitate the stabilization of metal nanoparticles, which can then be used as catalysts, allowing for precise and uniform distribution of the active metal phases. mdpi.com

Table 3: Application of Novel Catalytic Systems in Quinoxaline Synthesis

Catalyst SystemReactantsProduct TypeKey AdvantagesReference
Bismuth (Bi)Epoxides and ene-1,2-diaminesTetrahydroquinoxalinesLow toxicity, efficient sapub.org
Supported Acidic Ionic Liquido-phenylenediamines, 2-(1H-pyrrol-1-yl)anilinesDihydropyrrolo[1,2-a]quinoxalinesReusable catalyst, green solvent (H₂O), mild conditions researchgate.net

This table summarizes the use of bismuth and ionic liquid catalysts in the synthesis of quinoxaline-related structures.

Iii. Electronic Structure and Quantum Chemical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to predict the electronic structure and excited state properties of molecules. These methods are frequently employed to analyze quinoxaline (B1680401) derivatives, offering a balance between computational cost and accuracy. Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-31G* or 6-311G(d,p), to model the behavior of the molecule in a vacuum or in solution. nih.govresearchgate.netresearchgate.net

Computational studies on related polycyclic aromatic compounds, such as pyrrolo[2,3-b]quinoxalines and dibenzo[f,h]furazano[3,4-b]quinoxalines, indicate that the core heterocyclic ring system is largely planar. nih.govnih.gov For Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile, the fused aromatic rings (dibenzo[f,h]quinoxaline) create a rigid and planar backbone.

The optimization of the ground state geometry using DFT methods confirms this planarity. This structural rigidity is a key feature, as it influences the electronic conjugation and packing of the molecules in solid-state applications. The dicarbonitrile groups are co-planar with the quinoxaline ring, which maximizes their electronic influence on the π-system.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior, including its reactivity and optical properties. researchgate.net

In this compound, the HOMO is typically distributed over the electron-rich dibenzo[f,h]quinoxaline (B1580581) core. In contrast, the LUMO is primarily localized on the electron-deficient pyrazine (B50134) ring, which is further intensified by the strong electron-withdrawing dicarbonitrile substituents. This spatial separation of HOMO and LUMO is a characteristic feature of a donor-acceptor structure and is indicative of intramolecular charge transfer (ICT) character.

The presence of the two cyano (-CN) groups significantly lowers the energy of the LUMO. Computational studies on related dicyanopyrazinoquinoxalines confirm that these molecules possess low-lying LUMO levels, around -4.0 eV, due to the combination of the electron-deficient pyrazinoquinoxaline core and the cyano groups. beilstein-journals.org This low LUMO level makes the compound a strong electron acceptor.

Representative FMO Energy Levels of Related Quinoxaline Derivatives
Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Dibenzo[f,h]furazano[3,4-b]quinoxalines (Calculated)-7.11 to -7.25-4.30 to -4.352.76 to 2.90 nih.gov
Dicyanopyrazinoquinoxalines (Calculated)Not Specified~ -4.0Not Specified beilstein-journals.org
Quinoxaline Derivatives for DSSCs (Calculated)-5.32 to -6.13-2.29 to -2.992.89 to 3.23 researchgate.net

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet energy gap (ΔE_ST), is a critical parameter for applications in thermally activated delayed fluorescence (TADF). A small ΔE_ST (typically < 0.2 eV) allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, enhancing fluorescence efficiency.

For donor-acceptor molecules based on the closely related dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor, TD-DFT calculations have shown that the ΔE_ST can be very small, often less than 0.1 eV. nih.gov This is attributed to the spatial separation of the HOMO and LUMO, which reduces the exchange energy that governs the S1-T1 splitting. Given the strong donor-acceptor architecture of this compound, a similarly small ΔE_ST is expected, making it a promising candidate for TADF materials.

Natural Transition Orbital (NTO) analysis is a computational technique used to simplify the description of electronic excitations. Instead of a complex picture involving multiple transitions between molecular orbitals, NTO analysis provides a compact representation of an excited state in terms of a single "hole" and "particle" (electron) pair.

For this compound, NTO analysis of the S0 → S1 transition would visualize the "hole" orbital primarily on the dibenzoquinoxaline core and the "particle" orbital on the dicarbonitrile-substituted pyrazine ring. This provides a clear and intuitive picture of the intramolecular charge transfer nature of the lowest energy electronic excitation.

Computational Studies on Electron Affinity and Reduction Potentials

The strong electron-accepting nature of this compound, endowed by the dicarbonitrile moiety, results in a high electron affinity. Computational studies on various quinoxaline derivatives have established a direct correlation between their reduction potentials and their electron-accepting capabilities. abechem.com

DFT calculations have been successfully used to predict the reduction potentials of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.commdpi.com These studies show a strong correlation between the computationally derived values and experimental data obtained from voltammetry. For a series of 2-substituted quinoxalines, a linear correlation was found between the calculated electron affinity energy and the experimentally measured reduction potential (R² = 0.933). abechem.com This confirms that compounds with higher electron affinity are more easily reduced. Therefore, this compound is predicted to have a high (less negative) reduction potential, consistent with its low-lying LUMO and suitability for use as an n-type or electron-transport material.

Calculated Reduction Potentials for Related Quinoxaline Derivatives
Compound ClassCalculation MethodPredicted Potential Range (Wave 1 vs Fc/Fc+)Reference
3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxidesDFT: B3LYP/6-31G-0.94 V to -1.23 V mdpi.com
3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxidesDFT: B3LYP/lanl2dz-1.00 V to -1.26 V mdpi.com

Theoretical Modeling of Charge Transfer (CT) and Intramolecular Charge Transfer (ICT) States

The electronic structure of this compound is dominated by charge transfer characteristics. The dibenzo[f,h]quinoxaline moiety acts as the electron donor, while the pyrazine-2,3-dicarbonitrile part serves as a powerful electron acceptor. This donor-acceptor (D-A) arrangement leads to the formation of Intramolecular Charge Transfer (ICT) states upon photoexcitation.

Theoretical studies on related dicyanopyrazinoquinoxalines reveal the presence of ICT bands in their electronic absorption spectra. beilstein-journals.org Similarly, molecules based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline core, when functionalized with donor groups, exhibit stable ICT states. rsc.org Computational modeling of these ICT states often involves analyzing the electronic density difference between the ground and excited states, which visually confirms the directional transfer of charge from the donor part to the acceptor part of the molecule. This ICT character is responsible for the molecule's key photophysical properties, including its solvatochromism and the small singlet-triplet energy gap.

Impact of Structural Modifications on Electronic Properties

Structural modifications, both subtle and substantial, can profoundly influence the electronic landscape of this compound. These modifications can alter molecular geometry, orbital energies, and intermolecular interactions, thereby tuning the material's properties for specific applications.

The planarity of the fused ring system in dibenzoquinoxaline derivatives is a critical factor in determining the extent of π-orbital overlap, which in turn dictates the electronic conductivity and optical properties of the material. In structurally related compounds like dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), the molecule is observed to be largely planar, with only very slight twists indicated by small dihedral angles about the central benzene (B151609) ring mdpi.com. For instance, in a chloroform solvate of dpq, key dihedral angles were found to be as low as -1.0(4)° and 2.4(4)° mdpi.com. Similarly, the fused-ring system of 2,3-diethylbenzo[g]quinoxaline is reported to be nearly planar nih.gov.

This high degree of planarity is expected to be characteristic of the this compound core as well. A planar conformation maximizes the overlap of p-orbitals across the fused aromatic rings, leading to a more delocalized π-electron system. This extensive delocalization is associated with a smaller HOMO-LUMO gap, which can lead to red-shifted absorption and emission spectra. Any significant deviation from planarity, which could be induced by bulky substituents or steric hindrance, would disrupt this π-conjugation. Such a disruption would reduce orbital overlap, likely leading to a larger HOMO-LUMO gap and a blue-shift in the optical spectra.

The following table illustrates typical dihedral angles found in a related planar fused aromatic system, highlighting the near-planarity of such structures.

Dihedral AngleValue (°)
N1-C5-C6-N2-1.0 (4)
C9-C10-C11-N42.4 (4)
C3-C4-C12-N3-0.9 (4)

Data for dipyrido[3,2-f:2′,3′-h]quinoxaline chloroform solvate.

The introduction of peripheral substituents and the annulation of additional heteroatoms are powerful strategies for tuning the electronic properties of the this compound core. The nature of these modifications can either donate or withdraw electron density from the π-system, thereby altering the HOMO and LUMO energy levels.

The dicarbonitrile groups already present on the quinoxaline moiety are strong electron-withdrawing groups. Further substitution with other electron-withdrawing groups, such as fluorine atoms or additional cyano groups, would be expected to lower both the HOMO and LUMO energy levels nih.gov. This effect is due to the inductive and mesomeric effects of these substituents, which stabilize the frontier molecular orbitals. Conversely, the introduction of electron-donating groups, such as methoxy or amino groups, would raise the HOMO and LUMO energy levels.

Theoretical studies on quinoxaline-based polymers have shown that replacing a fluorine substituent with a cyano group leads to a significant reduction in both HOMO and LUMO levels due to the stronger electron-withdrawing nature of the cyano group nih.gov.

Heteroatom annulation, which is the fusion of another heterocyclic ring to the existing framework, can also significantly impact the electronic structure. For instance, in a study of a dibenzo[f,h]furo[2,3-b]quinoxaline scaffold, the introduction of additional nitrogen atoms was found to facilitate the localization of the HOMO orbital on a smaller π-conjugated fragment rsc.org. This change in electron distribution resulted in a blue-shift of the emission peak, indicating an increase in the HOMO-LUMO gap rsc.org.

The table below summarizes the calculated effects of different electron-withdrawing substituents on the HOMO and LUMO energy levels of a quinoxaline-based polymer backbone.

PolymerSubstituentCalculated HOMO (eV)Calculated LUMO (eV)
PBCl-MTQFFluorine-4.66-2.38
PBCl-MTQCNCyano-4.73-2.51

Theoretical data for two-dimensional quinoxaline-based polymers. nih.gov

While the this compound molecule itself does not possess classical hydrogen bond donors, the introduction of suitable functional groups, such as amino or hydroxyl groups, could enable the formation of intermolecular hydrogen bonds. These non-covalent interactions can play a crucial role in the solid-state packing of the material, which in turn affects its bulk electronic properties.

Hydrogen bonding is a highly directional interaction that can influence molecular ordering in the solid state, thereby dictating charge transport pathways nih.gov. Strong hydrogen bonding can lead to more ordered crystalline structures, which may enhance charge carrier mobility.

Furthermore, intermolecular hydrogen bonding can directly modulate the electronic energy levels of the interacting molecules. Studies on dicyanopyrazinoquinoxalines have shown that conversion to a hydrogen-bonding capable derivative results in a modulation of the frontier molecular orbital energies beilstein-journals.org. These interactions can affect the bandgap and the efficiency of charge injection and extraction in electronic devices nih.gov. In some N-heteroacenes, the formation of highly-ordered ribbons through intermolecular N–H···N interactions has been observed beilstein-journals.org.

The potential for hydrogen bonding to influence the electronic structure is a key consideration in the design of new materials based on the this compound scaffold for applications in organic electronics.

Iv. Advanced Spectroscopic Characterization and Photophysical Phenomena

Absorption Spectroscopy

The electronic absorption properties of systems containing the Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile core are characterized by distinct transitions related to its complex aromatic structure and potent electron-accepting capabilities.

The UV-Visible absorption spectra of molecules incorporating the this compound unit typically display intense absorption bands in the ultraviolet and visible regions. High-energy bands, often observed below 400 nm, are generally assigned to localized π-π* electronic transitions within the extensive aromatic system of the dibenzoquinoxaline core. For instance, in a donor-acceptor-donor (D-A-D) type emitter where this compound acts as the acceptor, a strong absorption band observed at approximately 355 nm is attributed to the π-π* transition localized on the acceptor moiety. mdpi.com The significant molar extinction coefficients of these bands reflect the allowed nature of these electronic transitions within the rigid, planar structure.

A hallmark of D-A systems featuring this compound is the appearance of lower-energy, broad, and typically weak absorption bands at longer wavelengths. mdpi.com These bands are characteristic of intramolecular charge transfer (ICT) transitions, which involve the promotion of an electron from the highest occupied molecular orbital (HOMO), predominantly localized on the electron donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the this compound acceptor. rsc.org For example, a D-A-D emitter built with this acceptor exhibits a weak and broad ICT absorption band at around 480 nm. mdpi.com The energy and intensity of this CT band are highly dependent on the strength of the donor unit and the geometric arrangement between the donor and acceptor moieties. The presence of these distinct CT bands confirms the strong electron-accepting nature of the this compound core. mdpi.com

Systems incorporating the this compound acceptor often exhibit solvatochromism, particularly in their emission spectra, which provides insight into the nature of their excited states. A positive photoluminescence solvatochromism, where the emission peak red-shifts as the polarity of the solvent increases, is observed in compounds containing this acceptor. rsc.orgresearchgate.net This phenomenon is a direct consequence of the pronounced intramolecular charge transfer character of the emissive excited state. rsc.orgresearchgate.net The more polar solvent molecules stabilize the polar CT excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for emission and causing a bathochromic shift. Information regarding the halochromic (pH-dependent) responses of this compound is not extensively detailed in the reviewed literature.

Emission Spectroscopy

The emission properties of materials containing the this compound core are central to their application in optoelectronics, particularly in the development of emitters for organic light-emitting diodes (OLEDs).

When integrated into D-A structures, the this compound acceptor facilitates intense fluorescence, typically in the orange-to-red region of the visible spectrum. mdpi.com The emission originates from the decay of the ICT excited state. The exact emission maximum (λem) is tunable and depends on the specific donor molecule attached to the acceptor core. For example, a D-A-D emitter featuring triphenylamine (B166846) donors and the this compound acceptor core demonstrates a red emission with a high photoluminescence quantum yield (ΦPL) of 86%. mdpi.com The high rigidity of the dibenzoquinoxaline framework helps to suppress non-radiative decay pathways, contributing to these high quantum efficiencies. mdpi.com

The table below summarizes the photophysical properties of a representative emitter that utilizes this compound as the core acceptor unit.

Compound NameDonor MoietyAcceptor MoietyAbsorption λmax (nm)Emission λmax (nm)ΦPL (%)Reference
3,6_RTriphenylamineThis compound355 (π-π*), 480 (ICT)619 (in OLED)86 mdpi.com

This compound has been identified as a highly effective acceptor for the construction of emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). mdpi.comrsc.orgresearchgate.net The TADF mechanism relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The strong ICT character induced by the potent this compound acceptor, combined with a molecular design that ensures spatial separation of the HOMO and LUMO, effectively minimizes this energy gap. uhasselt.beunamur.be This small ΔEST allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state via thermal energy at room temperature. rsc.org This process harvests triplet excitons that would otherwise be wasted, enabling theoretical internal quantum efficiencies of up to 100% in OLEDs. Emitters based on this acceptor have shown distinct TADF characteristics, including a short delayed fluorescence lifetime on the order of microseconds, which is crucial for efficient and stable device performance. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Performance

Mechanisms of Delayed Fluorescence and Reverse Intersystem Crossing (kRISC) Rate Constants

Thermally activated delayed fluorescence (TADF) is a critical mechanism for enhancing the efficiency of organic light-emitting diodes (OLEDs) by harvesting triplet excitons for light emission. This process relies on the reverse intersystem crossing (RISC) of excitons from a triplet state (T₁) to a singlet state (S₁), followed by radiative decay to the ground state (S₀). The efficiency of this conversion is quantified by the reverse intersystem crossing rate constant (kRISC).

For the broader class of materials based on the dibenzo[f,h]quinoxaline (B1580581) scaffold, the TADF mechanism is a key area of investigation. Achieving a high kRISC value is paramount for efficient TADF. This is typically accomplished in donor-acceptor (D-A) type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. This separation minimizes the energy gap between the S₁ and T₁ states (ΔEST), which in turn facilitates the thermally activated transition from T₁ to S₁.

In derivatives of the related dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor, kRISC values have been shown to be highly dependent on the strength of the attached electron-donating group. For instance, modifying the donor moiety from a weaker donor like DMAC to a stronger one like PXZ can significantly impact the rate constants. In one study, the kRISC for a DMAC-substituted derivative was found to be 0.5 × 10⁵ s⁻¹, while a PXZ-substituted counterpart exhibited a slower kRISC of 0.04 × 10⁵ s⁻¹. beilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov Faster kRISC rates, on the order of 1.94 × 10⁵ s⁻¹ to 4.26 × 10⁵ s⁻¹, have been observed in derivatives with an enhanced charge-transfer character. chemrxiv.org

Specific experimental kRISC values for this compound are not prominently available in the reviewed literature. However, the strong electron-withdrawing nature of the dicarbonitrile moiety suggests that when combined with suitable donor groups, the resulting D-A system could potentially exhibit TADF behavior. The combination of the electron-deficient dicarbonitrile-substituted dibenzoquinoxaline acceptor with various donors would be a viable strategy to induce and modulate TADF properties.

Singlet-Triplet Energy Gap (ΔEST) Determination from Spectroscopic Data

The singlet-triplet energy gap (ΔEST) is a crucial parameter that governs the efficiency of the RISC process in TADF materials. A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient thermal upconversion of triplet excitons to the singlet state at room temperature. The ΔEST can be determined experimentally from the onsets of the fluorescence and phosphorescence spectra, which are measured at low temperatures (e.g., 77 K) to resolve the vibrational fine structure.

The energy of the singlet state (E(S₁)) is calculated from the highest-energy peak (shortest wavelength) of the fluorescence spectrum, while the energy of the triplet state (E(T₁)) is determined from the highest-energy peak of the phosphorescence spectrum. The difference between these two values provides the ΔEST.

For derivatives built upon the dibenzo[f,h]pyrido[2,3-b]quinoxaline core, ΔEST values have been demonstrated to be tunable. For example, by altering the donor group attached to this acceptor, ΔEST values of less than 0.1 eV have been achieved. beilstein-journals.orgrsc.orgnih.gov Specific examples show values as low as 0.03 eV for a DMAC-based donor and 0.10 eV for a PXZ-based donor, illustrating the electronic influence of the donor on this energy gap. beilstein-journals.orgbeilstein-journals.orgrsc.orgnih.gov In some instances, ΔEST values as small as 0.01 eV have been reported for this class of compounds. chemrxiv.org

While direct spectroscopic data and a calculated ΔEST for this compound have not been found in the surveyed literature, the molecular design principles suggest that its ΔEST would be highly sensitive to the choice of donor groups if used in a D-A architecture. The strong acceptor nature of the dicarbonitrile-functionalized core would likely necessitate a strong donor and a significantly twisted geometry to achieve the small ΔEST required for efficient TADF.

Strategies for Tuning Emission Wavelengths across the Visible and Near-Infrared Spectrum

The emission color of materials based on the dibenzo[f,h]quinoxaline framework can be systematically tuned, a highly desirable feature for applications in displays and lighting. The primary strategy for tuning the emission wavelength involves modulating the intramolecular charge-transfer (ICT) character of the molecule. In a donor-acceptor (D-A) framework, this is achieved by varying the electron-donating strength of the donor unit or the electron-accepting strength of the acceptor unit.

For derivatives using a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, a clear trend has been demonstrated: increasing the strength of the electron-donating group leads to a significant red-shift in the emission wavelength. chemrxiv.org By synthetically coupling donors of varying strengths—such as tCz, DMAC, and PXZ—to the same acceptor core, the emission color has been successfully tuned from green to red and even deep-red. chemrxiv.org For example, a series of red to near-infrared (NIR) emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor showed photoluminescence maxima ranging from 643 nm to 743 nm in toluene (B28343) solution, achieved by modulating the donor from DMAC to PXZ. beilstein-journals.orgrsc.orgnih.gov

Another approach involves modifying the π-conjugated system of the acceptor core itself. For instance, introducing additional nitrogen atoms into a dibenzo[f,h]furo[2,3-b]quinoxaline scaffold was found to cause a blue-shift in the emission, from 445 nm to 424 nm, by altering the localization of the HOMO. rsc.orgresearchgate.net

While these strategies are broadly applicable to the dibenzo[f,h]quinoxaline class of compounds, specific studies detailing the tuning of this compound's emission were not found. However, based on these established principles, it is expected that its emission could be tuned across the visible spectrum by attaching various donor moieties, with stronger donors inducing a greater red-shift in its luminescence.

Room Temperature Phosphorescence (RTP) Studies

Room temperature phosphorescence (RTP) is a photophysical phenomenon where a material emits light from its triplet excited state at ambient temperatures. This process is often challenging to achieve in purely organic molecules because the long-lived triplet excitons are easily quenched by molecular vibrations or oxygen.

Studies on RTP in quinoxaline (B1680401) and benzoquinoline derivatives have shown that embedding these molecules in a rigid matrix, such as a polymer film, can suppress non-radiative decay pathways and allow for the observation of phosphorescence at room temperature. beilstein-journals.org For example, 5,6-Benzoquinoline embedded in a poly(vinyl alcohol) film displays a strong, long-lived green phosphorescence centered at approximately 500 nm. beilstein-journals.org

Specific investigations into the room temperature phosphorescence of this compound are not available in the reviewed scientific literature. The rigid and planar structure of the dibenzo[f,h]quinoxaline core could potentially favor phosphorescence, but dedicated studies are required to determine if this specific dicarbonitrile derivative exhibits RTP and under what conditions.

Other Spectroscopic Techniques for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of newly synthesized organic compounds. For quinoxaline derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination.

While specific ¹H and ¹³C NMR spectra for this compound were not found in the searched literature, data is available for a closely related analogue, dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile . Due to the poor solubility of this compound, its ¹³C NMR spectrum could not be obtained. beilstein-journals.org However, NMR data for compounds produced from its subsequent reactions are available. For instance, the ¹H NMR spectrum of a derivative formed by reacting it with ammonium (B1175870) hydroxide (B78521) shows characteristic multiplets in the aromatic region between δ 7.80 and 9.15 ppm in DMSO-d₆. Similarly, another derivative exhibits signals for ethoxy groups, with a triplet at δ 1.50-1.52 ppm and a quartet at δ 4.66-4.71 ppm, alongside aromatic signals.

Mass Spectrometry (MALDI, HRMS, ESI) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound, thereby verifying its identity and purity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements.

Direct mass spectrometry data for this compound was not found. However, HRMS data has been reported for the closely related compound, dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile (C₂₀H₈N₆). Using Direct Analysis in Real Time (DART) ionization, the calculated mass for the protonated molecule [M+H]⁺ was 333.0883, with a found value of 333.0889. beilstein-journals.org

Data has also been reported for derivatives synthesized from this dicarbonitrile precursor. For example, an amino-substituted derivative (C₁₉H₁₀N₆) showed a calculated [M+H]⁺ peak at 323.1045 and a found value of 323.1025 using Electrospray Ionization (ESI). An ethoxy-substituted derivative (C₂₂H₁₈N₄O₂) had a calculated [M+H]⁺ of 371.1508 and a found value of 371.1495 (ESI). These examples highlight the routine use of HRMS to confirm the successful synthesis of complex molecules in this chemical family.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Formation Studies

The generation of the radical anion for EPR studies is typically achieved through electrochemical reduction, such as in situ electrolysis within the EPR spectrometer's resonant cavity. abechem.comresearchgate.net This method allows for the controlled, one-electron reduction of the parent molecule to its corresponding radical anion. abechem.com

The EPR spectrum of the this compound radical anion is expected to be characterized by its g-value and hyperfine coupling constants. The g-value, a dimensionless constant, is a measure of the magnetic moment of the unpaired electron. For organic radicals, g-values are typically close to that of a free electron (ge ≈ 2.0023). However, the presence of heteroatoms like nitrogen can cause slight deviations due to spin-orbit coupling.

The most informative aspect of the EPR spectrum is the hyperfine structure, which arises from the interaction of the unpaired electron with magnetic nuclei (those with a non-zero nuclear spin) within the molecule. For the radical anion of this compound, the primary magnetic nuclei are the two nitrogen atoms of the quinoxaline ring (14N, nuclear spin I = 1) and the various hydrogen atoms (1H, nuclear spin I = 1/2) on the dibenzo fused rings. The nitrogen atoms of the dicarbonitrile substituents (14N, I = 1) would also contribute to the hyperfine coupling.

In quinoxaline radical anions, the unpaired electron density is predominantly localized on the pyrazine (B50134) ring. researchgate.net This leads to significant hyperfine coupling with the quinoxaline nitrogen atoms. The presence of the electron-withdrawing dicarbonitrile groups at the 2 and 3 positions is expected to further delocalize the spin density over the pyrazine ring and onto the nitrile groups. This delocalization would influence the magnitude of the nitrogen hyperfine coupling constants.

Furthermore, the extensive π-system of the dibenzo[f,h] fused rings will also play a crucial role in delocalizing the unpaired electron. This delocalization would result in smaller hyperfine coupling constants for the individual protons on the benzene (B151609) rings compared to simpler aromatic radicals. The symmetry of the molecule will also be reflected in the EPR spectrum, with equivalent nuclei exhibiting identical hyperfine coupling constants.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable for predicting the EPR spectra of radical anions in the absence of experimental data. researchgate.netnih.gov These calculations can provide estimates of the g-value and the hyperfine coupling constants for all magnetic nuclei, aiding in the interpretation of experimental spectra or providing a theoretical model.

Based on studies of analogous compounds, a hypothetical set of EPR parameters for the radical anion of this compound is presented in the table below. These values are illustrative and would require experimental verification.

ParameterPredicted ValueInteracting Nuclei
g-value~2.003-
a(Nquinoxaline)~0.45 mT2 x 14N
a(Nnitrile)~0.15 mT2 x 14N
a(H)~0.05 - 0.20 mT8 x 1H

Vii. Research Applications in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

The dibenzo[f,h]quinoxaline-2,3-dicarbonitrile framework serves as a powerful electron acceptor, which is a crucial component in the design of efficient light-emitting materials for OLEDs. By strategically coupling this acceptor with various electron-donating units, a wide array of emitters with tailored properties have been developed, spanning the visible and near-infrared regions of the electromagnetic spectrum.

The performance of OLEDs is critically dependent on the photophysical characteristics of the emitter molecule. For derivatives of this compound, key performance indicators such as photoluminescence quantum yield (PLQY), the energy gap between the singlet and triplet excited states (ΔEST), and the rate of reverse intersystem crossing (kRISC) are extensively studied.

In one such study, a series of red to near-infrared (NIR) thermally activated delayed fluorescence (TADF) emitters were developed using a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor, a close analogue of the dibenzo[f,h]quinoxaline (B1580581) core. nih.govd-nb.info By attaching different electron donors (DMAC, PXZ, and DPACz), the emission wavelengths were tuned. The emitter with the weakest donor, DMACPyBP, exhibited the highest PLQY of 62.3% and a small ΔEST of 0.03 eV. nih.gov In contrast, the emitter with the strongest donor, PXZPyBP, showed a lower PLQY of 21.2% and a larger ΔEST of 0.10 eV. nih.govd-nb.info These findings highlight the delicate balance between donor strength and photophysical properties in determining emitter performance.

Another investigation into dibenzo[a,c]phenazine-based TADF emitters, which share a similar rigid planar acceptor structure, demonstrated that increasing the number of donor units could significantly enhance PLQY from 42% to 89%. nih.gov This improvement was accompanied by a tuning of the emission color from green to orange-red. nih.gov For deep-blue emitting materials, a dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) scaffold, another related structure, showed a high PLQY of approximately 70%. rsc.org

The following table summarizes the performance characteristics of some representative emitters based on dibenzo[f,h]quinoxaline derivatives.

EmitterDonorAcceptor CoreEmission ColorPLQY (%)ΔEST (eV)kRISC (s⁻¹)Ref
DMACPyBPDMACDibenzo[f,h]pyrido[2,3-b]quinoxalineRed62.30.030.5 x 10⁵ nih.govd-nb.info
PXZPyBPPXZDibenzo[f,h]pyrido[2,3-b]quinoxalineNear-Infrared21.20.100.04 x 10⁵ nih.govd-nb.info
3DMAC-BP3x DMACDibenzo[a,c]phenazine (B1222753)Orange-Red89-- nih.gov
diBFQ-Dibenzo[f,h]furo[2,3-b]quinoxalineDeep Blue~70-- rsc.org

Achieving high efficiency in OLEDs requires not only proficient emitter materials but also the careful design of the device architecture. This includes the selection of appropriate host materials, optimization of doping concentrations, and the engineering of charge transport and blocking layers.

For instance, in the development of orange-red OLEDs based on a dibenzo[a,c]phenazine acceptor, the device performance was systematically optimized. nih.gov These devices featured a multilayer structure to ensure efficient charge injection, transport, and recombination within the emissive layer. The emitters were doped into a host material at varying concentrations to minimize aggregation-caused quenching and to facilitate efficient energy transfer. An orange-red OLED employing the 3DMAC-BP emitter achieved a maximum external quantum efficiency (EQE) of 22.0%, which is a benchmark for TADF OLEDs emitting beyond 600 nm. nih.gov

Similarly, for deep blue emitting OLEDs using the dP-diBFQ dopant, the effect of doping concentration was investigated. rsc.org An increase in the dopant concentration led to an improvement in EQE from 2.28% to 2.63% and current efficiency to 4.7 cd/A. rsc.org However, this also resulted in the observation of aggregate emission, indicating the importance of finding an optimal doping level. rsc.org

The turn-on voltage is another critical efficiency metric. OLEDs based on a dibenzo[f,h]pyrido[3,4-b]quinoxaline acceptor demonstrated extremely low turn-on voltages, ranging from 2.4 V to 2.8 V, which is beneficial for low power consumption. nih.gov

The this compound core is an excellent platform for the design of high-efficiency TADF emitters. The principle behind TADF is to enable the harvesting of non-emissive triplet excitons by converting them into emissive singlet excitons through reverse intersystem crossing (RISC). nih.govd-nb.info This process requires a very small singlet-triplet energy gap (ΔEST). nih.govd-nb.info

The rigid and planar structure of the dibenzo[f,h]quinoxaline core acts as a strong electron acceptor. nih.govnih.gov When combined with sterically hindered or twisted electron-donating groups, a spatial separation between the highest occupied molecular orbital (HOMO), localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor, can be achieved. nih.gov This separation minimizes the exchange energy, leading to a small ΔEST, which is a prerequisite for efficient TADF.

Numerous studies have demonstrated this design principle. For example, by coupling donors of varying strengths such as DMAC, PXZ, and DPACz to a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, a series of TADF emitters with ΔEST values below 0.1 eV were synthesized. nih.govd-nb.info These materials exhibited efficient TADF, enabling the fabrication of high-efficiency red and near-infrared OLEDs. Similarly, dibenzo[a,c]phenazine-based emitters with multiple DMAC donors also showed TADF characteristics, leading to highly efficient orange-red OLEDs with an EQE of up to 22.0%. nih.gov

The versatility of the this compound scaffold allows for the realization of OLEDs emitting across a wide spectral range, from deep blue to near-infrared. The emission color is primarily tuned by modulating the intramolecular charge transfer (ICT) character of the emitter, which is achieved by varying the strength and number of the electron-donating groups attached to the acceptor core.

Deep Blue Emission: For deep blue emission, a weaker ICT character is required. A dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) molecular scaffold has been shown to be a promising core for highly efficient and pure deep blue emission. rsc.org OLEDs using a derivative of this scaffold, dP-diBFQ, as a dopant exhibited pure blue emission with CIE coordinates of (0.154, 0.102) and an EQE of 2.28%. rsc.org

Orange-Red Emission: By employing stronger donors and increasing their number, the ICT is enhanced, leading to a red-shift in the emission. A dibenzo[a,c]phenazine acceptor coupled with three DMAC donors resulted in an orange-red emitting OLED with a peak electroluminescence at 606 nm and a remarkable EQE of 22.0%. nih.gov Another study on isomers with a dibenzo[f,h]pyrido[2,3-b]quinoxaline core also yielded high-efficiency orange-red TADF OLEDs. beilstein-journals.org

Deep Red and Near-Infrared Emission: To push the emission further into the deep red and NIR regions, even stronger donors or a more pronounced ICT effect is necessary. Using a dibenzo[f,h]pyrido[3,4-b]quinoxaline acceptor with a strong PXZ donor, a deep-red OLED with a peak emission at 658 nm was achieved. nih.gov Another research effort focused on a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, where different donors were used to tune the emission from red (643 nm) to near-infrared (743 nm). nih.govd-nb.info Solution-processed OLEDs based on a pyrazino[2,3-g]quinoxaline (B3350192) acceptor have also demonstrated deep-red (685 nm) and NIR (780 nm) electroluminescence. researchgate.net

The following table provides a summary of the performance of OLEDs based on dibenzo[f,h]quinoxaline derivatives across different emission colors.

Emitter SystemEmission ColorPeak EL (nm)Max EQE (%)Turn-on Voltage (V)Ref
dP-diBFQDeep Blue-2.63- rsc.org
3DMAC-BPOrange-Red60622.03.1 nih.gov
DBPQDMACRed61216.02.5 nih.gov
DBPQPXZDeep Red6583.22.8 nih.gov
4DMAC-TPPQDeep Red6850.3- researchgate.net
PXZPyBPNear-Infrared--- nih.govd-nb.info
4PXZ-TPPQNear-Infrared7800.04- researchgate.net

Organic Semiconductor Applications

Beyond their use as emitters in OLEDs, the electronic properties of this compound and its derivatives make them suitable for applications as organic semiconductors in devices like organic field-effect transistors (OFETs).

The electron-deficient nature of the dibenzo[f,h]quinoxaline core, significantly enhanced by the two cyano groups, suggests that these materials should exhibit n-type semiconductor behavior, meaning they facilitate the transport of electrons. Quinoxaline (B1680401) derivatives, in general, are explored as n-type semiconductors for various organic electronic devices. nih.gov

The combination of a quinoxaline core and cyano groups creates an extremely electron-poor π-system, which is a key characteristic for n-type materials. beilstein-journals.org Theoretical computations on related dicyanopyrazinoquinoxaline compounds have predicted low-lying LUMO energy levels of around -4.0 eV, which is favorable for electron injection. beilstein-journals.org However, experimental studies on these specific compounds have shown poor n-type FET behavior, with electron mobilities (μe) in the range of 10⁻⁸ to 3.6 × 10⁻⁶ cm²/Vs. beilstein-journals.org

While direct measurements of the electron mobility for the specific compound this compound were not found in the provided research, the general properties of quinoxaline-based materials point towards their potential as n-type semiconductors. For instance, more complex structures like dithiene-fused quinoxalineimide-based polymers have demonstrated unipolar n-type transport with electron mobilities as high as 0.25 cm²/Vs. researchgate.net This indicates that while the core unit possesses the necessary electronic properties, further molecular engineering might be required to optimize molecular packing and achieve high charge carrier mobility for practical applications in n-type OFETs.

Role as Hole Transport Materials in Thin-Film Devices (e.g., Organic and Perovskite Solar Cells)

Derivatives of the dibenzo[f,h]quinoxaline scaffold have been identified as promising hole transport materials (HTMs) for thin-film photovoltaic devices, including organic and perovskite solar cells. The suitability of these materials stems from their appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitate efficient injection and transport of holes from the light-absorbing layer to the electrode.

For instance, research into a class of related compounds, dibenzo[f,h]furazano[3,4-b]quinoxalines, has shown that their HOMO and LUMO energy levels are well-aligned for use as HTMs in both organic and perovskite solar cells. Similarly, novel conjugated polymers based on the dithieno[3,2-f:2',3'-h]quinoxaline core have been synthesized and successfully employed as hole transport layers (HTLs) in perovskite solar cells. These polymers demonstrated the ability to enhance short-circuit current and open-circuit voltage, leading to improved power conversion efficiency. The core structure's rigidity and planarity contribute to favorable intermolecular interactions, promoting the ordered packing necessary for efficient charge transport in the solid state.

Characterization of Charge Carrier Mobility (e.g., Hole Mobility)

A critical parameter for an effective HTM is its charge carrier mobility. For materials based on the dibenzo[f,h]quinoxaline framework, hole mobility is a key characteristic that has been extensively studied. The inherent properties of the aromatic core, combined with molecular packing in thin films, dictate the efficiency of charge transport.

Studies on thin films of dibenzo[f,h]furazano[3,4-b]quinoxalines, which share a similar fused aromatic system, have experimentally measured hole mobilities in the order of 10⁻⁴ cm² V⁻¹ s⁻¹. This mobility is considered promising for applications in organic electronics. The relationship between molecular structure—specifically molecule stiffness, dipole moment, and intermolecular packing—and the resulting hole mobility has been highlighted as a crucial factor. Furthermore, pyrazino[2,3-g]quinoxaline derivatives engineered for liquid crystalline properties have exhibited impressive hole mobilities as high as 8.8 × 10⁻³ cm²V⁻¹s⁻¹. Another study on pyrazinoquinoxaline derivatives reported hole mobility up to 0.01 cm² V⁻¹ s⁻¹, directly correlating the charge transport efficiency to the crystal packing arrangement. rsc.org

Table 1: Hole Mobility of Select Quinoxaline-Based Derivatives

Compound Class Hole Mobility (cm² V⁻¹ s⁻¹) Device Context / Method
Dibenzo[f,h]furazano[3,4-b]quinoxalines ~10⁻⁴ Thin Films for Organic Electronics
Pyrazino[2,3-g]quinoxaline Derivatives 8.8 x 10⁻³ Room-Temperature Organic Liquid Crystalline Semiconductor
Hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ) up to 0.01 Organic Field-Effect Transistors (OFETs)

Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)

The strong electron-accepting nature of the quinoxaline moiety makes it a valuable component in the molecular engineering of organic dyes for Dye-Sensitized Solar Cells (DSSCs). wu.ac.th In the typical donor-π-acceptor (D-π-A) structure of DSSC sensitizers, the quinoxaline unit can function as a potent electron acceptor. This facilitates intramolecular charge transfer upon photoexcitation and promotes efficient electron injection from the dye's excited state into the conduction band of a semiconductor, such as titanium dioxide (TiO₂).

Researchers have designed and synthesized novel quinoxaline-based organic sensitizers that have demonstrated promising photovoltaic performance. For example, by coupling a triphenylamine (B166846) donor unit with a quinoxaline acceptor, power conversion efficiencies of up to 5.56% have been achieved in DSSCs. The strategic placement and conjugation of the quinoxaline unit within the molecular structure are critical for optimizing the dye's electronic and photovoltaic properties. The proper alignment of the dye's energy levels relative to the semiconductor's conduction band and the electrolyte's redox potential is essential for efficient device operation, a condition that quinoxaline-based dyes have been shown to meet.

Non-Linear Optical (NLO) Properties of this compound and its Derivatives

Organic molecules with extended π-conjugation, significant intramolecular charge transfer, and high molecular hyperpolarizability are known to exhibit non-linear optical (NLO) properties. jhuapl.edu The structure of this compound, featuring a large, planar aromatic system with electron-withdrawing dicarbonitrile groups, suggests a potential for significant NLO activity. Such materials are of interest for applications in photonics and optoelectronics, including optical switching and frequency conversion.

While specific experimental data on the NLO properties of this compound are not extensively reported, theoretical studies on related organic compounds provide a framework for understanding its potential. The key metrics for NLO activity include the third-order nonlinear optical susceptibility (χ⁽³⁾) and the nonlinear refractive index (n₂). rsc.org The presence of both electron-donating (the extensive aromatic system) and strong electron-accepting (dinitrile) features within the same molecule can lead to a large dipole moment and enhanced hyperpolarizability, which are prerequisites for second and third-order NLO effects. Further computational and experimental investigation, such as through Z-scan techniques, would be necessary to quantify the NLO response of this specific compound and its derivatives.

Chemical Sensing Applications (e.g., Detection of Nitro-Compounds)

Fluorescent organic compounds are widely used in chemical sensing, where the presence of an analyte causes a detectable change in fluorescence intensity (quenching or enhancement). The electron-deficient nature of the dibenzo[f,h]quinoxaline core makes its derivatives excellent candidates for sensing electron-rich species or for having their fluorescence quenched by electron-deficient analytes like nitroaromatic compounds, which are common components of explosives.

The mechanism often involves a photoinduced electron transfer (PET) process. Upon excitation, an electron can transfer from the excited state of the fluorophore to the low-lying unoccupied molecular orbital of the nitro-compound, leading to fluorescence quenching. Quinoxaline-based fluorophores have been investigated as chemosensors for various analytes. nih.gov For instance, a quinoxaline derivative was designed as a multifunctional probe that could selectively detect metal ions like Fe³⁺ and Cu²⁺ through distinct colorimetric and fluorescent responses. arabjchem.org While direct application for nitro-compound sensing is not widely documented for this specific dicarbonitrile derivative, the underlying electronic properties of the quinoxaline scaffold strongly support its potential in this area, similar to how other nitrogen-containing heterocyclic probes are used. nih.gov

Supramolecular Chemistry and Advanced Self-Assembled Materials

The rigid, planar, and aromatic structure of this compound makes it an ideal building block (a tecton) in supramolecular chemistry. Its extended π-surface can participate in non-covalent interactions, particularly π-π stacking, which is a primary driving force for the self-assembly of molecules into well-defined, higher-order structures.

The quinoxaline moiety has been successfully incorporated into larger, pre-organized host molecules known as cavitands. For example, tetra- and tri-quinoxaline cavitands have been shown to recognize and bind fullerenes like C60. This host-guest chemistry relies on the complementary electronic and steric features of the quinoxaline-based cavity and the fullerene guest. The ability to form such complexes opens up possibilities for the purification of fullerenes and the construction of complex supramolecular arrays. The self-assembly directed by the quinoxaline core is also fundamental to the formation of other advanced materials, such as the liquid crystalline phases discussed in the following section.

Integration into Liquid Crystalline Materials for Tunable Electronic Properties

The disc-like, planar geometry of the dibenzo[f,h]quinoxaline core qualifies it as a mesogenic unit, capable of forming liquid crystalline phases. rsc.orgresearchgate.net By attaching flexible peripheral chains (e.g., alkoxy or alkyl groups) to this rigid core, molecules based on this compound can be designed to self-assemble into highly ordered columnar mesophases. iaea.org In these phases, the flat cores stack on top of one another, creating one-dimensional columns that act as molecular wires.

This supramolecular organization is highly beneficial for electronic applications. The close, ordered packing within the columns facilitates efficient charge transport along the stacking axis, as intermolecular orbital overlap is maximized. Consequently, quinoxaline-based liquid crystals are investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electronic properties, such as charge carrier mobility, can be tuned by systematically modifying the molecular structure—altering the peripheral chains or modifying the core—thereby changing the stability of the liquid crystal phase and the intermolecular packing distance. researchgate.net Pyrazino[2,3-g]quinoxaline derivatives, for example, have been shown to form columnar phases with high charge carrier mobility. researchgate.net

Viii. Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Methodologies for Precise Molecular Engineering

While the core dibenzo[f,h]quinoxaline-2,3-dicarbonitrile structure is established, future synthetic efforts will concentrate on creating derivatives with precisely controlled properties. A significant opportunity lies in the development of regioselective C-H functionalization techniques. These methods would allow for the direct attachment of various functional groups at specific positions on the phenanthrene (B1679779) backbone without the need for pre-functionalized starting materials, offering a more efficient and atom-economical approach to molecular engineering.

Another promising direction is the exploration of post-synthetic modification strategies. This involves chemically altering the dicarbonitrile groups or other parts of the molecule after the core has been synthesized. Such an approach could yield a diverse library of compounds from a single precursor, enabling the rapid screening of structure-property relationships. For instance, the development of transition-metal-free intramolecular cyclization methods could provide facile access to asymmetrically substituted derivatives, which are currently challenging to synthesize. nih.gov

Future synthetic research will also focus on creating larger, more complex architectures. This includes the synthesis of oligomers and polymers incorporating the this compound unit to enhance charge transport properties for applications in organic electronics.

Advanced Computational Approaches for Predictive Material Design

Computational chemistry is an indispensable tool for accelerating the discovery of new materials by predicting their properties before synthesis. Future research will leverage advanced computational methods to guide the design of novel this compound derivatives.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will continue to be crucial for predicting the electronic and optical properties of these molecules. researchgate.netresearchgate.net By calculating parameters such as HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔEST), and absorption/emission spectra, researchers can pre-select candidates with desirable characteristics for specific applications, such as thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.gov For example, calculations can help in understanding how the addition of different donor groups affects the charge transfer character and emission color of the final molecule. nih.gov

Beyond single-molecule calculations, future work will increasingly focus on multiscale modeling to predict the properties of materials in the solid state. This includes simulating molecular packing in thin films and calculating charge mobility, which are critical for the performance of organic electronic devices. nih.gov Quantum mechanics/molecular mechanics (QM/MM) approaches and machine learning algorithms trained on experimental and computational data will enable high-throughput virtual screening of vast chemical spaces, identifying promising candidates for synthesis and experimental validation.

Exploration of New Donor-Acceptor Combinations and Hybrid Systems Based on the this compound Core

The potent electron-accepting nature of the this compound core makes it an ideal component for donor-acceptor (D-A) systems, which are fundamental to many organic electronic applications. Future research will explore a wider range of donor moieties to be paired with this acceptor to fine-tune the material's optoelectronic properties.

By systematically varying the electron-donating strength of the donor unit, researchers can control the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, allows for the precise tuning of emission colors from blue to deep red and even into the near-infrared (NIR) region. nih.gov For instance, combining the core with weak donors may yield blue emitters, while stronger donors can push the emission to longer wavelengths. nih.gov

A key challenge is to design D-A molecules that maintain high photoluminescence quantum yields (PLQYs) and efficient TADF, especially for red and NIR emitters. nih.gov This involves optimizing the spatial overlap between the HOMO (located on the donor) and the LUMO (on the acceptor) to achieve a small ΔEST while minimizing non-radiative decay pathways. The table below illustrates the effect of different donor groups on the properties of a related dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor.

CompoundDonor MoietyEmission Wavelength (nm)ΦPL (%)ΔEST (eV)
DMACPyBPDMAC64362.30.03
DPACzPyBPDPACz722-&lt;0.1
PXZPyBPPXZ74321.20.10

Data sourced from a study on dibenzo[f,h]pyrido[2,3-b]quinoxaline-based TADF emitters. nih.gov

Beyond simple D-A dyads, research will also move towards more complex architectures like D-A-D, A-D-A, and dual donor-dual acceptor (DD-π-AA) systems to enhance light-harvesting capabilities and charge transport properties for applications like dye-sensitized solar cells. researchgate.net

Development of High-Performance Materials for Next-Generation Optoelectronic and Energy Technologies

A primary goal of research into this compound is its application in high-performance devices. Future work will focus on translating the promising properties of its derivatives into state-of-the-art organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced technologies.

In the field of OLEDs, a major thrust is the development of efficient and stable deep-blue and NIR emitters. The rigid, planar structure of the dibenzo[f,h]quinoxaline (B1580581) core is advantageous for achieving high color purity. rsc.org By attaching bulky side groups, researchers can suppress detrimental molecular aggregation and concentration quenching effects, leading to improved device efficiency and lifetime. rsc.org The development of TADF materials based on this core is particularly important for creating OLEDs that can achieve 100% internal quantum efficiency without relying on expensive noble metals like iridium or platinum.

For energy applications, derivatives of this compound are being explored as electron-acceptor materials in OPVs and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The ability to tune the LUMO energy level through chemical modification is key to optimizing the energy level alignment with donor materials, which is crucial for efficient charge separation and collection. Future work will aim to design molecules that can absorb a broader range of the solar spectrum, particularly in the NIR region, to maximize power conversion efficiency. researchgate.net

Fundamental Investigations into Excited State Dynamics for Tailored Photofunctionality

A deep understanding of the photophysical processes that occur after a molecule absorbs light is essential for designing materials with specific functions. Future research will employ advanced spectroscopic techniques to probe the excited-state dynamics of this compound and its derivatives.

Techniques such as transient absorption spectroscopy and time-resolved photoluminescence will be used to track the evolution of excited states on timescales from femtoseconds to microseconds. This will provide critical insights into processes like intersystem crossing (ISC), reverse intersystem crossing (RISC), and internal conversion. For TADF emitters, understanding the factors that govern the rate of RISC (kRISC) is paramount for designing molecules with short delayed fluorescence lifetimes, which helps to reduce efficiency roll-off in OLEDs at high brightness. nih.gov

These fundamental studies will also explore how the molecular environment, such as the host material in an OLED or the solvent, influences the excited-state properties. By correlating the molecular structure with detailed photophysical data, researchers can establish clear design principles for tailoring the photofunctionality of these materials, leading to the rational design of next-generation emitters, sensors, and photocatalysts.

Table of Compounds

Abbreviation/Common NameFull Chemical Name
-This compound
DMACPyBP(Not fully specified in source) Derivative of dibenzo[f,h]pyrido[2,3-b]quinoxaline with a DMAC donor
DPACzPyBP(Not fully specified in source) Derivative of dibenzo[f,h]pyrido[2,3-b]quinoxaline with a DPACz donor
PXZPyBP(Not fully specified in source) Derivative of dibenzo[f,h]pyrido[2,3-b]quinoxaline with a PXZ donor

Q & A

Basic: What is a robust synthetic route for Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile?

Methodological Answer:
The compound is synthesized via oxidative dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent. Key steps include:

  • Reacting 5,10-dihydropyrazino[2,3-b]quinoxaline-2,3-dicarbonitrile with DDQ in CH₂Cl₂ at room temperature.
  • Purification via filtration and washing with CH₂Cl₂/THF, yielding a bright orange solid (89% efficiency) .
  • Characterization by ¹H/¹³C NMR and HRMS to confirm structural integrity .

Basic: How can thermal stability be assessed for this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen is used. Sample mass (1–3 mg) in a platinum pan provides decomposition profiles. Software like Universal Analysis 2000 processes data, revealing stability up to ~300°C, critical for applications requiring thermal resilience .

Advanced: How does solid-state packing influence luminescence efficiency?

Methodological Answer:
J-aggregate formation driven by C–H···π and CN···H–C interactions enhances luminescence. Crystal structure analysis (via X-ray diffraction) reveals face-to-face packing motifs. For example, THF/water mixtures (60% water) induce aggregation, boosting photoluminescence (PL) intensity by >80% .

Advanced: What strategies optimize its electron affinity for organic photovoltaics?

Methodological Answer:
Halogenation (e.g., Cl or F substitution) on the dibenzoquinoxaline core increases electron-withdrawing capacity. In organic solar cells, halogenated derivatives achieve power conversion efficiencies (PCE) up to 19% by improving charge transport and reducing energy loss. Device optimization includes blending with polymer donors (e.g., PM6) and morphology control via solvent annealing .

Basic: What spectroscopic techniques validate its structural purity?

Methodological Answer:

  • ¹H NMR (600 MHz, DMSO-d₆): Peaks at δ 8.30–8.51 ppm confirm aromatic protons.
  • HRMS (DART) : [M+H]⁺ at m/z 233.0570 aligns with theoretical values.
  • FT-IR : CN stretches at ~2200 cm⁻¹ verify nitrile groups .

Advanced: How does it compare to other acceptors in thermally activated delayed fluorescence (TADF)?

Methodological Answer:
Compared to DMAC-based acceptors, dibenzoquinoxaline derivatives exhibit higher electron affinity (EA ~3.8 eV) and narrower bandgaps. However, phenyl-spaced analogs show blue-shifted emission due to reduced conjugation. Computational modeling (DFT/TD-DFT) quantifies dipole moment changes and excited-state dynamics .

Basic: What solvents are suitable for processing this compound?

Methodological Answer:
The compound exhibits poor solubility in polar solvents (e.g., water, methanol) but dissolves in CH₂Cl₂, DMSO, or THF. Recrystallization from boiling DMSO improves purity for crystallography studies .

Advanced: Can it serve as a near-infrared (NIR) emitter for bioimaging?

Methodological Answer:
Yes. When copolymerized with tri-hexylsilane chains, it forms NIR775-Br monomers for semiconducting polymer dots (SPDs). SPDs emit at 800 nm with quantum yields >15%, enabling deep-tissue imaging. In vivo studies require surface PEGylation for biocompatibility .

Advanced: How do substituents (e.g., methyl, halogen) modulate optoelectronic properties?

Methodological Answer:

  • Methyl groups : Increase solubility and disrupt aggregation, reducing PL quenching (e.g., 7,8-dimethyl derivatives show 87% yield but lower crystallinity) .
  • Halogens : Enhance EA and intermolecular interactions. Fluorinated analogs reduce non-radiative recombination in solar cells .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • Use gloves and fume hoods due to DDQ’s toxicity.
  • Avoid prolonged exposure to CH₂Cl₂ (carcinogenic).
  • Waste disposal must comply with EPA guidelines for nitrile-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.